molecular formula C7H14Cl2N2S B1393254 N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1279219-48-5

N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No. B1393254
M. Wt: 229.17 g/mol
InChI Key: YYKOWMDSYSQABR-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride, commonly known as MTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTA is a thiazole derivative that has been studied extensively for its ability to inhibit histone deacetylases (HDACs) and its potential as an anticancer agent.

Scientific Research Applications

  • Antiviral Research : A study by Rashdan et al. (2021) synthesized derivatives of 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one 2 and investigated their antiviral activity against COVID-19. The compounds showed good docking scores to COVID-19 main protease, indicating potential for treatment development (Rashdan et al., 2021).

  • Process Development for Antagonists : Hashimoto et al. (2002) described a new synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779, highlighting its importance in the development of small-molecule nonpeptide CCR5 antagonists (Hashimoto et al., 2002).

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. These compounds, derived from reactions involving primary amines, exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).

  • Synthesis and Characterization for Antibacterial Applications : Al-Duhaidahawi et al. (2020) synthesized novel compounds derived from nalidixic acid, including derivatives treated with different amine tails like 2-(methylthio) Ethan amine. These compounds displayed promising antibacterial activities (Al-Duhaidahawi et al., 2020).

  • Corrosion Inhibition : Mistry and Jauhari (2013) investigated N-((2-chloroquinolin-3-yl)methylene)-5-methylthiazol-2-amine and found it to be an efficient inhibitor against mild steel corrosion in acidic solutions, showing potential for industrial applications (Mistry & Jauhari, 2013).

  • Synthesis and Antitumor Activities : Chu De-qing (2011) synthesized derivatives of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, indicating potential antitumor activities. This suggests its role in developing new cancer treatments (Chu De-qing, 2011).

properties

IUPAC Name

N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-6-7(3-4-8-2)10-5-9-6;;/h5,8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKOWMDSYSQABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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